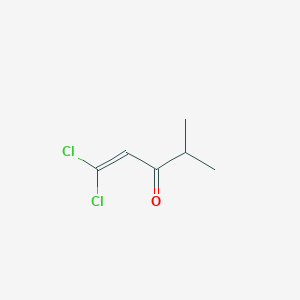
1,1-Dichloro-4-methyl-pent-1-en-3-one
Cat. No. B8519833
M. Wt: 167.03 g/mol
InChI Key: CEMJOSNHIFEVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04081488
Procedure details


The reaction vessel containing the aluminum isopropoxide was fitted with a condenser, and 1737 gm (10.60 moles) of 1,1-dichloro-4-methyl-1-penten-3-one was added. The reaction mixture was heated to reflux, and the evolved acetone was removed by distillation over a 19.25 hour period. The isopropanol was then removed by distillation, and the residue was separated into two portions of 1100 ml and 1900 ml respectively. The 1100 ml portion was hydrolyzed in 3000 ml of aqueous hydrochloric acid and then washed three times with 900 ml of benzene. For the 1900 ml portion, 5100 ml of aqueous hydrochloric acid and 1500 ml of benzene were used. The benzene washes were combined and washed with 4000 ml of water. The organic layer was separated and dried over magnesium sulfate. Most of the benzene was removed by distillation under atmospheric pressure. The residue was filtered, and the last trace of solvent was removed by distillation under reduced pressure. The residue was distilled under reduced pressure to give 1698 gm (94.8% yield) of 1,1-dichloro-3-hydroxy-4-methyl-1-pentene; b.p., 67°-83°/4-7mm.
Name
aluminum isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Yield
94.8%
Identifiers


|
REACTION_CXSMILES
|
CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-].[Cl:14][C:15]([Cl:22])=[CH:16][C:17](=[O:21])[CH:18]([CH3:20])[CH3:19]>>[Cl:14][C:15]([Cl:22])=[CH:16][CH:17]([OH:21])[CH:18]([CH3:20])[CH3:19] |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
aluminum isopropoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
|
Step Two
|
Name
|
|
|
Quantity
|
1737 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=CC(C(C)C)=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was fitted with a condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the evolved acetone was removed by distillation over a 19.25 hour period
|
|
Duration
|
19.25 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The isopropanol was then removed by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was separated into two portions of 1100 ml and 1900 ml respectively
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with 900 ml of benzene
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 4000 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the benzene was removed by distillation under atmospheric pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The residue was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the last trace of solvent was removed by distillation under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(=CC(C(C)C)O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1698 g | |
| YIELD: PERCENTYIELD | 94.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
